N-(2-Fluorophenyl)-3-aminopropionic acid
Description
Significance of Fluorinated β-Amino Acids in Contemporary Chemical Biology and Medicinal Chemistry
Fluorinated β-amino acids are a class of synthetic amino acids that have garnered considerable attention in the fields of chemical biology and medicinal chemistry. The introduction of fluorine atoms into β-amino acid structures can profoundly influence their physicochemical and biological properties. Fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond can lead to enhanced metabolic stability, increased lipophilicity, and altered conformational preferences of peptides and other molecules into which these amino acids are incorporated. nih.gov
These unique properties make fluorinated β-amino acids valuable building blocks in drug design. They can be used to create peptidomimetics with improved resistance to enzymatic degradation, enhanced binding affinity to biological targets, and better cell permeability. The strategic placement of fluorine can also be used to fine-tune the acidity or basicity of nearby functional groups, which can be crucial for molecular recognition and catalytic activity. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
3-(2-fluoroanilino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c10-7-3-1-2-4-8(7)11-6-5-9(12)13/h1-4,11H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLJQEDRQRYPQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589449 | |
| Record name | N-(2-Fluorophenyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38470-19-8 | |
| Record name | N-(2-Fluorophenyl)-β-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38470-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Fluorophenyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for N 2 Fluorophenyl 3 Aminopropionic Acid
Direct Synthetic Approaches for the Beta-Amino Acid Scaffold
Direct methods focus on constructing the core β-amino acid structure in a highly convergent manner. These approaches are often designed for efficiency and atom economy.
One-Pot Multicomponent Condensation Reactions for β-Amino Acid Core Formation
One-pot multicomponent reactions (MCRs) represent an efficient strategy for the synthesis of β-amino acids by combining three or more reactants in a single reaction vessel, where the product is formed in a cascade of reactions. This approach avoids the need for isolation and purification of intermediates, thus saving time, and reducing waste. A common MCR for the synthesis of 3-amino-3-arylpropionic acids is the reaction of an arylaldehyde, malonic acid, and a source of ammonia (B1221849), such as ammonium (B1175870) acetate (B1210297). researchgate.net This reaction assembles the β-amino acid core in a single step. researchgate.net While specific examples detailing the one-pot synthesis of N-(2-Fluorophenyl)-3-aminopropionic acid are not extensively documented in readily available literature, the general applicability of this method to a wide range of aryl aldehydes suggests its potential utility. The reaction mechanism generally involves the Knoevenagel condensation of the aldehyde with malonic acid, followed by a Michael addition of ammonia and subsequent decarboxylation.
A representative scheme for this type of reaction is the synthesis of various 3-amino-3-arylpropionic acids, which has been shown to be a facile and scalable method. researchgate.net The yields of these reactions can be influenced by the electronic nature of the substituents on the aromatic ring of the aldehyde and the polarity of the solvent used. researchgate.net
Table 1: Examples of One-Pot Synthesis of 3-Amino-3-arylpropionic Acids This table is representative of the general one-pot multicomponent condensation reaction for β-amino acid core formation and does not specifically detail the synthesis of this compound.
| Arylaldehyde | Reagents | Solvent | Yield (%) |
|---|---|---|---|
| Benzaldehyde | Malonic acid, Ammonium acetate | Ethanol | High |
| 4-Chlorobenzaldehyde | Malonic acid, Ammonium acetate | Ethanol | High |
| 4-Methoxybenzaldehyde | Malonic acid, Ammonium acetate | Ethanol | Moderate |
Nucleophilic Addition of Fluoroanilines to Acrylic Acid Derivatives
The aza-Michael reaction, which involves the nucleophilic 1,4-addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental method for the synthesis of β-amino acids. In the context of this compound, this would involve the addition of 2-fluoroaniline (B146934) to an acrylic acid derivative, such as acrylic acid itself or one of its esters (e.g., methyl acrylate (B77674) or ethyl acrylate). This reaction directly forms the N-aryl-β-amino acid skeleton.
The reaction is often carried out under catalyst- and solvent-free conditions, which aligns with the principles of green chemistry. rsc.org The nucleophilicity of the aniline (B41778) and the electrophilicity of the acrylate are key factors influencing the reaction rate and yield. The presence of the electron-withdrawing fluorine atom on the aniline ring may slightly decrease its nucleophilicity compared to aniline, potentially requiring optimization of reaction conditions such as temperature. The general protocol for the aza-Michael addition to fluoroalkylated β-amino acid derivatives has been shown to produce yields up to 99%. rsc.org
Table 2: Aza-Michael Addition for the Synthesis of β-Amino Acid Derivatives This table illustrates the general aza-Michael addition reaction. The specific reaction of 2-fluoroaniline with an acrylic acid derivative would follow a similar protocol.
| Amine | Michael Acceptor | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Benzylamine | Methyl acrylate | DBU, Microwave | Methyl 3-(benzylamino)propanoate | High |
| Aniline | Ethyl acrylate | Neat, Heat | Ethyl 3-anilinopropanoate | Good |
| 2-Fluoroaniline | Acrylic Acid | Neat, Heat | This compound | Expected Good |
Stereoselective Enzymatic Hydrolysis for Enantiopure Fluorinated β-Amino Acids
For applications where enantiopurity is crucial, enzymatic kinetic resolution offers a powerful method for obtaining single enantiomers of fluorinated β-amino acids. This technique utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze the hydrolysis of one enantiomer of a racemic ester, leaving the other enantiomer unreacted.
An efficient method for the synthesis of β-fluorophenyl-substituted β-amino acid enantiomers has been developed using lipase (B570770) from Burkholderia cepacia (lipase PSIM). mdpi.com This enzyme catalyzes the hydrolysis of racemic β-amino carboxylic ester hydrochloride salts in an organic solvent in the presence of a base and water. mdpi.com This process can furnish both the unreacted (R)-amino esters and the product (S)-amino acids with excellent enantiomeric excess (ee ≥99%) and good chemical yields (>48%). mdpi.com The preparative-scale resolution is performed under optimized conditions to achieve close to 50% conversion, which is ideal for kinetic resolutions. mdpi.com
Table 3: Lipase PSIM-Catalyzed Hydrolysis of Racemic Ethyl 3-Amino-3-(fluorophenyl)propanoates Data adapted from a study on various fluorophenyl substituted β-amino acids, illustrating the utility of this method for producing enantiopure compounds. mdpi.com
| Substrate (Racemic Ester) | Enzyme | Time (h) | Conversion (%) | Product (S)-Amino Acid ee (%) | Unreacted (R)-Ester ee (%) |
|---|---|---|---|---|---|
| Ethyl 3-amino-3-(3,4-difluorophenyl)propanoate | Lipase PSIM | 8 | ~50 | ≥99 | ≥99 |
| Ethyl 3-amino-3-(3,5-difluorophenyl)propanoate | Lipase PSIM | 72 | ~50 | ≥99 | ≥99 |
| Ethyl 3-amino-3-(4-fluorophenyl)propanoate | Lipase PSIM | 18 | ~50 | ≥99 | ≥99 |
Multi-Step Synthesis through Precursor Derivatization
Multi-step syntheses provide a more flexible, albeit often longer, route to this compound. These methods involve the initial synthesis of a precursor molecule, which is then chemically modified in subsequent steps to yield the final product.
Formation of this compound via Intermediate Transformations
This approach involves the synthesis of a β-amino acid or a related precursor, followed by the introduction of the 2-fluorophenyl group onto the nitrogen atom. A common strategy is the N-arylation of a pre-existing β-amino acid ester, such as ethyl 3-aminopropionate. Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming the C-N bond between an aryl halide (e.g., 1-bromo-2-fluorobenzene (B92463) or 1-iodo-2-fluorobenzene) and the amino group of the β-amino acid ester. The resulting ester can then be hydrolyzed to afford the desired carboxylic acid.
Alternatively, the synthesis can proceed through intermediates where the β-amino acid structure is built upon a molecule already containing the N-(2-fluorophenyl) moiety. For instance, 2-fluoroaniline can be reacted with a suitable three-carbon electrophile that can be subsequently converted to a carboxylic acid.
Integration of Fluorine into the Aryl Moiety via Specific Reaction Pathways
Another multi-step strategy involves starting with a non-fluorinated N-aryl-β-amino acid, such as N-phenyl-3-aminopropionic acid, and then introducing the fluorine atom onto the aromatic ring at a later stage of the synthesis. This approach requires regioselective fluorination methods.
Direct C-H fluorination of aromatic rings is a challenging but rapidly developing area of synthetic chemistry. Electrophilic fluorinating reagents, such as Selectfluor®, can be used to introduce fluorine onto electron-rich aromatic rings. However, the regioselectivity of such reactions can be difficult to control, often leading to mixtures of ortho, meta, and para isomers. To achieve the desired 2-fluoro substitution, a directing group on the aromatic ring may be necessary to guide the fluorination to the ortho position.
A more classical and often more reliable method is nucleophilic aromatic substitution (SNAr) on a suitably activated precursor. For example, a precursor such as N-(2-nitrophenyl)-3-aminopropionic acid could potentially undergo a Halex reaction, where the nitro group is displaced by a fluoride (B91410) ion (e.g., from KF or CsF). The nitro group strongly activates the aromatic ring towards nucleophilic attack, facilitating the substitution at the ortho position.
Another well-established method is the Balz-Schiemann reaction. This involves the diazotization of an amino group on the aromatic ring, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to introduce a fluorine atom. In this context, one could start with N-(2-aminophenyl)-3-aminopropionic acid, protect the β-amino group, perform the Balz-Schiemann reaction on the aromatic amino group, and then deprotect to obtain the final product.
Catalyst-Mediated Synthetic Innovations
Modern synthetic chemistry heavily relies on catalyst-mediated reactions to achieve high efficiency, selectivity, and functional group tolerance. In the context of this compound, catalytic approaches offer sophisticated solutions for its construction, particularly through the formation of the crucial C-N or C-C bonds that define its structure.
Palladium-Catalyzed C(sp3)–H Arylation Leveraging β-Amino Acid Directing Groups
Palladium-catalyzed C(sp3)–H activation is a powerful tool for the functionalization of otherwise inert carbon-hydrogen bonds. While this strategy is more commonly applied to the β-arylation of α-amino acids, the underlying principles involving directing groups are pertinent. In these reactions, a directing group, often an amide or a related functional group, positions the palladium catalyst in proximity to a specific C-H bond, facilitating its cleavage and subsequent arylation.
An efficient protocol for the palladium-catalyzed β-C(sp3)–H arylation of aliphatic carboxamides has been developed using a 2-(2-pyridyl) ethylamine (B1201723) (PE) auxiliary as a directing group. This method has proven effective for the arylation of primary C(sp3)–H bonds with sterically hindered aryl iodides. wikipedia.orgrsc.orgresearchgate.net For instance, the arylation of a phthaloyl-protected alanine (B10760859) substrate, which contains a β-methyl group, can be achieved with various ortho-substituted aryl iodides, yielding complex β-aryl α-amino acids. wikipedia.orgrsc.orgresearchgate.net
The general approach involves the coupling of the amino acid with the directing group, followed by the palladium-catalyzed reaction with an aryl halide. The choice of ligand for the palladium catalyst is crucial for the success of these transformations.
While direct N-arylation of β-amino acids via C-H activation is less common, the concept of using the inherent functionality of a β-amino acid to direct a catalytic process is a key strategic consideration. For the synthesis of this compound, a more direct approach involves the formation of the N-aryl bond, for which other palladium-catalyzed methods like the Buchwald-Hartwig amination are highly relevant. wikipedia.org This reaction directly couples an amine with an aryl halide. A hypothetical application to a derivative of 3-aminopropionic acid would involve the following general conditions:
| Component | Example | Purpose |
| Amine Substrate | 3-Aminopropionic acid ester | The β-amino acid backbone |
| Aryl Halide | 1-Fluoro-2-iodobenzene | Introduces the 2-fluorophenyl group |
| Palladium Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | The active catalyst for the C-N coupling |
| Ligand | A phosphine (B1218219) ligand (e.g., BINAP, XPhos) | Stabilizes the catalyst and facilitates the reaction |
| Base | A non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃) | Activates the amine and facilitates the catalytic cycle |
| Solvent | Anhydrous, aprotic solvent (e.g., toluene, dioxane) | Provides the reaction medium |
This table outlines the typical components for a Buchwald-Hartwig amination reaction, a powerful method for the formation of N-aryl bonds.
Enantioselective Catalytic Methods for β-Amino Acid Synthesis
Achieving enantioselectivity is a critical goal in the synthesis of biologically active molecules. Several catalytic asymmetric methods have been developed for the synthesis of β-amino acids, which could be adapted for the preparation of chiral this compound.
One prominent strategy is the asymmetric hydrogenation of β-(acylamino)acrylates . This method utilizes chiral rhodium or ruthenium catalysts to achieve high enantioselectivity in the reduction of an enamide precursor. researchgate.net The general approach involves the synthesis of a β-(acylamino)acrylate, which can be prepared from a variety of starting materials. The subsequent hydrogenation in the presence of a chiral catalyst, such as one containing a chiral phosphine ligand, yields the enantioenriched β-amino acid derivative.
Another powerful approach is the enantioselective conjugate addition of an amine to an α,β-unsaturated carbonyl compound. nih.govrsc.org Chiral catalysts, including those based on copper or iridium, can mediate the addition of an amine nucleophile to an acrylate, leading to the formation of a chiral β-amino acid derivative. nih.govnih.gov For the synthesis of this compound, this would involve the conjugate addition of 2-fluoroaniline to an acrylate derivative in the presence of a chiral catalyst.
The following table summarizes key features of these two enantioselective methods:
| Method | Key Features |
| Asymmetric Hydrogenation | - Utilizes chiral Rhodium or Ruthenium catalysts with chiral phosphine ligands. - High enantioselectivities (often >90% ee) can be achieved. researchgate.net - Substrate is a β-(acylamino)acrylate. |
| Enantioselective Conjugate Addition | - Employs chiral Lewis acid or organocatalysts. - Nucleophile is an amine (e.g., 2-fluoroaniline). - Electrophile is an α,β-unsaturated carbonyl compound (e.g., an acrylate). - Can provide direct access to N-aryl-β-amino acids. |
These catalytic methodologies represent the forefront of synthetic strategies for accessing complex molecules like this compound with high levels of control over stereochemistry and chemical functionality.
Chemical Derivatization and Advanced Functionalization of N 2 Fluorophenyl 3 Aminopropionic Acid
Strategies for Amine Group Functionalization
The secondary amine of N-(2-Fluorophenyl)-3-aminopropionic acid serves as a key handle for introducing diverse structural motifs and modulating the physicochemical properties of the molecule. Its functionalization is critical for building more complex structures and for protecting the nitrogen during reactions at the carboxylic acid terminus.
Protecting the amine group is often a prerequisite for selective modification of the carboxylic acid. N-acylation and carbamate (B1207046) formation are the most common strategies for introducing temporary protecting groups that prevent unwanted side reactions.
N-Acylation is the process of introducing an acyl group (R-C=O) onto the nitrogen atom. This is typically achieved by reacting the amine with an acylating agent such as an acid chloride or acid anhydride (B1165640). organic-chemistry.org This reaction converts the basic amine into a neutral, less nucleophilic amide, effectively protecting it from participating in subsequent reactions. arkat-usa.org
Carbamate formation involves the reaction of the amine with reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) or benzyl (B1604629) chloroformate (Cbz-Cl) to yield tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) protected amines, respectively. organic-chemistry.org These carbamate protecting groups are widely used in peptide synthesis due to their stability under various conditions and their selective removal under acidic (Boc) or hydrogenolysis (Cbz) conditions. wikipedia.orgorganic-chemistry.org
| Protecting Group | Abbreviation | Reagent | Typical Deprotection Conditions |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., Trifluoroacetic acid) |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (e.g., H₂, Pd/C) |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) |
| Acetyl | Ac | Acetic anhydride or Acetyl chloride | Acidic or basic hydrolysis |
The secondary amine of this compound can readily react with isocyanates (R-N=C=O) and isothiocyanates (R-N=C=S) to form substituted urea (B33335) and thiourea (B124793) derivatives, respectively. mdpi.comnih.gov These reactions are valuable for creating diverse compound libraries for structure-activity relationship (SAR) studies. The general synthesis involves the nucleophilic addition of the amine to the electrophilic carbon of the isocyanate or isothiocyanate. google.comgoogle.com
Urea and thiourea moieties can act as hydrogen bond donors and acceptors, significantly influencing the compound's binding properties to biological targets. nih.gov Furthermore, these derivatives serve as versatile synthetic intermediates for the construction of various heterocyclic systems. nih.gov
| Reactant | Derivative Type | Resulting Structure (R' = -(CH₂)₂-COOH) |
|---|---|---|
| Phenyl isocyanate | Urea | N-(2-Fluorophenyl)-N'-(phenyl)-N-R'-urea |
| Methyl isothiocyanate | Thiourea | N-(2-Fluorophenyl)-N'-(methyl)-N-R'-thiourea |
| Ethyl isocyanate | Urea | N-(2-Fluorophenyl)-N'-(ethyl)-N-R'-urea |
| Allyl isothiocyanate | Thiourea | N-(2-Fluorophenyl)-N'-(allyl)-N-R'-thiourea |
The 2-fluorophenyl group attached to the nitrogen in this compound imparts a degree of steric hindrance and electronic modification compared to a simple alkyl or phenyl substituent. The ortho-fluorine atom can influence the conformation of the molecule and the nucleophilicity of the secondary amine. While the amine remains reactive, its steric environment may necessitate more forcing reaction conditions or specialized reagents to achieve efficient functionalization, particularly with bulky electrophiles. nih.gov
Selective N-functionalization in the presence of other nucleophilic groups within a larger molecule requires careful selection of reagents and reaction conditions. For instance, milder acylating agents or catalysts might be employed to ensure the reaction occurs specifically at the target nitrogen without affecting other sensitive functionalities. mdpi.com The electronic-withdrawing nature of the fluorophenyl group can also modulate the basicity and reactivity of the amine, a factor that must be considered when planning multi-step syntheses.
Carboxylic Acid Group Modifications
The carboxylic acid group is a versatile functional handle that can be transformed into esters, amides, and other functionalities to extend the molecular scaffold and alter the compound's pharmacokinetic profile.
Esterification of the carboxylic acid group is a common strategy to mask the polar acidic functionality, thereby increasing the lipophilicity of the molecule. nih.gov Lipophilicity, often measured as the partition coefficient (logP), is a critical parameter in drug design that affects absorption, distribution, metabolism, and excretion (ADME). The conversion of the carboxylic acid to, for example, a methyl or ethyl ester can be achieved through methods such as Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst. google.com
| Derivative | Modification | Expected Change in Lipophilicity (logP) | Purpose |
|---|---|---|---|
| Methyl Ester | -COOH → -COOCH₃ | Increase | Increase membrane permeability, prodrug |
| Ethyl Ester | -COOH → -COOCH₂CH₃ | Significant Increase | Enhance lipophilic character |
| tert-Butyl Ester | -COOH → -COOC(CH₃)₃ | Substantial Increase | Protecting group, increase steric bulk |
The formation of an amide bond by coupling the carboxylic acid of this compound with an amine is a fundamental strategy for extending the molecular scaffold. d-nb.info This reaction is central to peptide synthesis, allowing the incorporation of this unnatural amino acid into peptide chains. nih.gov To achieve this, the carboxylic acid must first be "activated" to make it more susceptible to nucleophilic attack by an amine. nih.gov
This activation is typically accomplished using coupling reagents. rsc.org A wide variety of such reagents have been developed to facilitate efficient amide bond formation while minimizing side reactions and racemization. researchgate.net This process requires the amine group of the this compound to be protected (as discussed in section 3.1.1) to ensure the desired regioselectivity. The resulting amide or peptide bond is metabolically stable and provides a rigid structural unit that can participate in hydrogen bonding, which is crucial for molecular recognition. nih.gov
| Reagent | Abbreviation | Description |
|---|---|---|
| N,N'-Dicyclohexylcarbodiimide | DCC | A classic carbodiimide-based coupling agent. |
| 1-Hydroxybenzotriazole | HOBt | An additive used with carbodiimides to suppress racemization and improve efficiency. researchgate.net |
| (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | PyBOP | A phosphonium (B103445) salt-based reagent known for high coupling efficiency. arkat-usa.org |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | A uronium salt-based reagent, highly effective for coupling hindered amino acids. |
Aromatic Ring Derivatization of this compound
The aromatic ring of this compound presents a key site for chemical modification, allowing for the introduction of various functional groups that can modulate the molecule's physicochemical and biological properties. The derivatization of the fluorophenyl moiety is primarily governed by the principles of electrophilic aromatic substitution, where the regiochemical outcome is dictated by the directing effects of the existing substituents: the fluorine atom and the N-substituted-3-aminopropionic acid side chain.
Electrophilic Aromatic Substitution Reactions (e.g., Nitration)
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. In the case of this compound, the substituents on the phenyl ring play a crucial role in determining the position of electrophilic attack. The fluorine atom is an ortho-, para-directing deactivator, while the amino group of the side chain is a strong ortho-, para-directing activator. However, the basicity of the amino group can lead to complications in acidic conditions, often requiring a protection strategy.
A common example of an EAS reaction is nitration. The introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a mixture of nitric acid and sulfuric acid. The directing effects of the fluorine and the amino-containing side chain will influence the position of the incoming nitro group. The fluorine at position 2 directs incoming electrophiles to the ortho and para positions (positions 3 and 5, respectively). The N-substituted side chain at position 1 is also an ortho-, para-director, influencing positions 2 and 4. The interplay of these directing effects, along with steric hindrance, will determine the final regioselectivity of the reaction.
Given the strong activating and directing effect of the amino group, substitution is highly favored at the positions ortho and para to it. The fluorine atom, being a deactivator, will have a lesser influence but will still direct towards its ortho and para positions. Therefore, the most likely position for nitration would be para to the amino group (position 4), as the ortho positions may be sterically hindered.
Table 1: Predicted Products of Nitration of this compound
| Reactant | Reagents | Predicted Major Product | Predicted Minor Products |
| This compound | HNO₃, H₂SO₄ | N-(2-Fluoro-4-nitrophenyl)-3-aminopropionic acid | N-(2-Fluoro-6-nitrophenyl)-3-aminopropionic acid |
Note: This table represents predicted outcomes based on general principles of electrophilic aromatic substitution and has not been generated from specific experimental data for this compound.
Regioselective Functionalization of the Fluorophenyl Moiety
Regioselective functionalization aims to introduce substituents at specific positions on the aromatic ring, which is critical for developing derivatives with desired properties. The regioselectivity in the fluorophenyl moiety of this compound is controlled by the electronic and steric effects of the existing fluorine and N-substituted side chain.
The fluorine atom, an electronegative halogen, deactivates the ring towards electrophilic attack through a negative inductive effect (-I). However, it directs incoming electrophiles to the ortho and para positions via a positive mesomeric effect (+M) due to its lone pairs of electrons. The N-substituted side chain is a strong activating group with a dominant ortho-, para-directing effect.
Table 2: Directing Effects of Substituents on the Fluorophenyl Moiety
| Substituent | Position | Electronic Effect | Directing Effect | Predicted Favored Positions for Electrophilic Attack |
| -NH-CH₂-CH₂-COOH | 1 | Activating (+M > -I) | Ortho, Para | 2, 4, 6 |
| -F | 2 | Deactivating (-I > +M) | Ortho, Para | 3, 5 |
Note: This table illustrates the theoretical directing effects of the substituents on the aromatic ring.
Strategies to control regioselectivity can involve the use of protecting groups for the amino function, which can modulate its activating and directing strength, or the use of specific catalysts and reaction conditions that favor substitution at a particular position. For instance, converting the amino group to an amide can reduce its activating strength and increase steric hindrance, potentially altering the ratio of ortho- to para-substituted products.
Role of N 2 Fluorophenyl 3 Aminopropionic Acid in Advanced Chemical Synthesis and Medicinal Chemistry Scaffolding
Utility in Heterocyclic System Synthesis
The strategic placement of a fluorine atom and an amino group on the phenyl ring, combined with the carboxylic acid function, renders N-(2-Fluorophenyl)-3-aminopropionic acid an ideal starting material for the synthesis of various nitrogen-containing heterocycles. These heterocyclic frameworks are prevalent in numerous pharmaceuticals and bioactive compounds. nih.govmdpi.com
As a Precursor for Dihydroquinazoline-2(1H)-one Frameworks
This compound, particularly its nitro-substituted derivative, serves as a key tetrafunctional scaffold for the solid-phase synthesis of dihydroquinazoline-2(1H)-one derivatives. nih.govresearchgate.net This approach allows for the generation of diverse combinatorial libraries of these compounds, which are of significant interest due to their potential as anticancer agents. nih.gov The synthetic strategy often involves anchoring the precursor to a resin, followed by a series of reactions that exploit the reactivity of the fluoro, nitro, amino, and carboxyl groups to construct the desired heterocyclic core. nih.govresearchgate.net The dihydroquinazolin-4(1H)-one scaffold itself is recognized as a privileged structure in drug design, appearing in a wide range of biologically active molecules. nih.govrsc.org
Table 1: Synthesis of Dihydroquinazoline-2(1H)-one Derivatives
| Starting Material | Key Reaction Steps | Resulting Framework | Potential Application |
|---|
Construction of Thiazole and Other Nitrogen-Containing Heterocyclic Systems
The inherent reactivity of the functional groups in this compound and its derivatives facilitates the construction of various other nitrogen-containing heterocyclic systems, including thiazoles. Thiazole rings are important components of many pharmacologically active molecules. The synthesis of these heterocycles often involves cyclization reactions where the amino and carboxyl groups of the β-amino acid participate in ring formation. The fluorine atom can also be exploited for further functionalization or to modulate the electronic properties of the final molecule. The development of efficient synthetic methods for these heterocyclic systems is crucial for drug discovery and development. ekb.eg
Synthesis of Pyrimidine (B1678525) and Dihydropyrimidine (B8664642) Derivatives
The structural motif of this compound is also amenable to the synthesis of pyrimidine and dihydropyrimidine derivatives. These six-membered nitrogen-containing heterocycles are fundamental to a vast array of biologically active compounds, including antiviral and anticancer drugs. nih.govnih.govnih.gov Synthetic strategies can involve multicomponent reactions, such as the Biginelli reaction, where the β-amino acid or its derivatives can act as one of the key components, leading to the formation of the dihydropyrimidine core. nih.gov The fluorine substituent on the phenyl ring can enhance the biological activity and pharmacokinetic properties of the resulting pyrimidine derivatives.
Contributions to Peptide and Peptidomimetic Research
The β-amino acid structure of this compound makes it a valuable tool in the field of peptide and peptidomimetic research, where the goal is to design novel molecules with improved stability and biological activity compared to their natural counterparts.
Incorporation into β-Peptide Structures for Conformational and Stability Studies
This compound can be incorporated into β-peptide backbones. β-Peptides are oligomers of β-amino acids that can fold into stable secondary structures, similar to α-peptides, but are resistant to enzymatic degradation. nih.govresearchgate.net The inclusion of this fluorinated β-amino acid allows for the study of its effects on the conformational preferences and stability of the resulting β-peptide. The fluorine atom can influence folding through steric and electronic effects and can also serve as a useful probe for NMR spectroscopic studies. The development of β-peptides with predictable and stable structures is a key area of research for creating novel therapeutic agents and biomaterials. nih.govnih.gov
Table 2: Properties of β-Peptides
| Feature | Description |
|---|---|
| Structure | Oligomers of β-amino acids, capable of forming stable secondary structures. |
| Stability | Resistant to degradation by proteases. researchgate.net |
| Applications | Potential as therapeutic agents and in materials science. |
Application in Noncanonical Amino Acid (ncAA) Tools for Protein Studies
This compound and its analogs can be utilized as noncanonical amino acids (ncAAs) in protein engineering and studies. nih.govacs.org The genetic code expansion technique allows for the site-specific incorporation of ncAAs with unique functionalities into proteins. nih.govresearchgate.net This powerful tool enables the introduction of biophysical probes, post-translational modifications, or novel chemical reactivities into proteins. The fluorine atom in this compound can be used as a ¹⁹F NMR probe to study protein structure and dynamics in complex biological environments. The ability to incorporate such modified amino acids provides unprecedented opportunities to investigate and manipulate protein function. mdpi.comresearchgate.net
Precursor in the Synthesis of Pharmacologically Relevant Analogues
This compound, and particularly its chiral enantiomers, serves as a significant precursor in advanced chemical synthesis. The strategic placement of a fluorine atom on the phenyl ring offers medicinal chemists a tool to modulate the pharmacokinetic and pharmacodynamic properties of target molecules. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity to target receptors, and alter the acidity of nearby functional groups, making this compound a valuable starting material for drug discovery. nbinno.com
Chiral Building Block for Complex Molecule Synthesis (e.g., Dapoxetine and Sitagliptin Analogues)
As a chiral β-amino acid, this compound is a versatile building block for constructing complex, optically active pharmaceutical compounds. chemimpex.com Its enantiomerically pure forms, such as (R)-3-Amino-3-(2-fluorophenyl)propionic acid, are employed in the synthesis of bioactive molecules, especially those designed to target neurological disorders by interacting with neurotransmitter systems. chemimpex.com The Fmoc-protected (S)-enantiomer is also a key component in solid-phase peptide synthesis, enabling the creation of specialized peptides and peptidomimetics. nbinno.com
While this fluorinated amino acid is a valuable synthon for a variety of complex molecules, its direct application in the synthesis of the specific drugs Dapoxetine and Sitagliptin is not substantiated by available literature. The synthesis of Dapoxetine typically originates from (S)-3-amino-3-phenylpropionic acid, a non-fluorinated analogue. google.com Similarly, the synthesis of the antidiabetic drug Sitagliptin relies on a different key intermediate, (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, which is a butanoic acid derivative with a trifluorinated phenyl ring. nih.govnih.gov
The utility of this compound lies in its potential for creating analogues of existing drugs, where the introduction of the 2-fluoro-phenyl group is intended to confer advantageous properties such as increased potency or improved metabolic profile.
Table 1: Properties of this compound Enantiomers
| Property | (R)-Enantiomer | (S)-Enantiomer |
|---|---|---|
| Compound Name | (R)-3-Amino-3-(2-fluorophenyl)propionic acid | (S)-3-Amino-3-(2-fluorophenyl)propionic acid |
| Synonym | D-β-Phe(2-F)-OH, (R)-2-Fluoro-β-phenylalanine | (S)-2-Fluoro-β-phenylalanine |
| CAS Number | 151911-22-7 | 507472-12-0 |
| Primary Use | Chiral building block for novel therapeutics, particularly for neurological disorders. chemimpex.com | Building block for solid-phase peptide synthesis (often as Fmoc-protected derivative). nbinno.com |
Table 2: Comparison of Key Precursors in Referenced Drug Syntheses
| Target Molecule | Documented Precursor | Chemical Formula | Key Structural Differences |
|---|---|---|---|
| Dapoxetine | (S)-3-amino-3-phenylpropionic acid google.com | C₉H₁₁NO₂ | Lacks the fluorine atom on the phenyl ring. |
| Sitagliptin | (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid nih.gov | C₁₀H₁₀F₃NO₂ | Butanoic acid (4-carbon chain) instead of propionic (3-carbon chain); trifluorinated phenyl ring. |
Scaffold for Design of Cathepsin A Inhibitors and NMDA Receptor Modulators
The structural framework of this compound is suitable for designing molecules that can interact with various biological targets. While its specific use as a primary scaffold for developing Cathepsin A inhibitors or N-methyl-D-aspartate (NMDA) receptor modulators is not extensively detailed in the surveyed literature, its recognized application in the field of neuropharmacology suggests its potential in these areas. chemimpex.com
Research has utilized (R)-3-Amino-3-(2-fluorophenyl)propionic acid in studies concerning amino acid transport mechanisms and receptor interactions. chemimpex.com Such foundational work is crucial for the rational design of molecules targeting complex systems like NMDA receptors, which play a critical role in synaptic transmission. The compound's inherent properties—a chiral center, an amino group, a carboxylic acid, and a fluorinated aromatic ring—provide multiple points for chemical modification, allowing for the exploration of structure-activity relationships in the pursuit of selective enzyme inhibitors or receptor modulators.
Advanced Analytical Methodologies for Characterization and Enantiomeric Analysis of N 2 Fluorophenyl 3 Aminopropionic Acid
Chromatographic Separation Techniques
Chromatography is the cornerstone for the separation, identification, and quantification of N-(2-Fluorophenyl)-3-aminopropionic acid in various matrices. The choice of technique is dictated by the analyte's properties and the analytical objective.
High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. The separation is typically achieved using reversed-phase (RP) columns.
UV Detection: The presence of the fluorophenyl group in the molecule provides a chromophore, making it amenable to UV detection. This is a robust and common method for quantification. The selection of an appropriate wavelength, typically in the range of 200-280 nm, is critical for achieving optimal sensitivity.
Electrochemical (EC) Detection: For enhanced selectivity and sensitivity, especially in complex biological matrices, electrochemical detection can be employed. nih.govcotton.org EC detectors, such as amperometric or coulometric sensors, measure the current resulting from the oxidation or reduction of the analyte at an electrode surface. mdpi.com While the aminopropionic acid structure itself is not strongly electroactive, the phenolic ring can be targeted. The suitability of EC detection would depend on the oxidation potential of the fluorophenyl moiety. The use of multiple detectors in series (e.g., UV and EC) can provide more comprehensive information and aid in peak identification in a single chromatographic run. nih.gov
| Parameter | Typical Condition | Rationale |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard reversed-phase chemistry for separation of moderately polar compounds. |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient Elution) | Organic modifier for elution control; acid improves peak shape and suppresses silanol (B1196071) interactions. |
| Flow Rate | 1.0 mL/min | Standard flow for analytical scale columns. |
| Detection | UV at ~210 nm and ~265 nm | Wavelengths corresponding to peptide bond and aromatic ring absorbance, respectively. |
| Injection Volume | 10 µL | Standard volume to avoid column overloading. |
Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and definitive structural identification. However, due to the low volatility and polar nature of amino acids, direct analysis of this compound by GC-MS is not feasible. A critical prerequisite is a derivatization step to convert the polar amino and carboxylic acid functional groups into nonpolar, volatile derivatives. mdpi.comresearchgate.net
Common derivatization strategies include:
Silylation: Using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups.
Acylation/Esterification: A two-step process involving esterification of the carboxyl group (e.g., with methanolic HCl) followed by acylation of the amino group (e.g., with trifluoroacetic anhydride (B1165640), TFAA).
Once derivatized, the compound can be separated on a suitable GC column (e.g., a nonpolar DB-5ms) and detected by mass spectrometry. mdpi.com The mass spectrometer provides a fragmentation pattern (mass spectrum) that serves as a chemical fingerprint for unequivocal identification. nih.gov
| Parameter | Example | Purpose |
|---|---|---|
| Derivatization Agent | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Creates a volatile and thermally stable TBDMS derivative. |
| GC Column | 30 m x 0.25 mm x 0.25 µm DB-5ms | Provides efficient separation based on boiling point and polarity. |
| Carrier Gas | Helium at 1.0 mL/min | Inert gas to carry analytes through the column. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the derivative. |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for generating reproducible fragmentation patterns for library matching. |
Ion Chromatography (IC): This technique separates ions and polar molecules based on their affinity to an ion exchanger. For a compound like this compound, which is amphoteric, IC can be a powerful tool, particularly for separating it from inorganic ions and other charged species in a sample matrix. Cation-exchange or anion-exchange chromatography can be used depending on the pH of the mobile phase, which dictates the net charge of the amino acid.
Capillary Electrophoresis (CE): CE is a high-resolution separation technique that utilizes an electric field to separate analytes in a narrow fused-silica capillary. Its primary advantages include high efficiency, short analysis times, and minimal sample consumption. nih.gov In its simplest form, Capillary Zone Electrophoresis (CZE), separation is based on the charge-to-size ratio of the analytes. The electrophoretic mobility of this compound would be pH-dependent, allowing for the optimization of separation conditions by adjusting the background electrolyte (BGE) pH. CE is particularly well-suited for the analysis of amino acids and can also be adapted for chiral separations. nih.gov
Capillary Liquid Chromatography (CLC): CLC is a miniaturized version of HPLC that uses capillaries as separation columns. The reduced column diameter leads to lower flow rates, significantly decreased solvent consumption, and potentially higher mass sensitivity, making it ideal for analyzing sample-limited quantities. The separation principles are analogous to conventional HPLC.
Capillary Electrochromatography (CEC): CEC is a hybrid technique that combines the separation mechanisms of HPLC (partitioning between a stationary and mobile phase) and CE (solute transport by an electroosmotic flow, EOF). nih.gov This results in a unique separation selectivity and extremely high efficiencies, as the plug-like flow profile of EOF minimizes band broadening compared to the parabolic flow in pressure-driven HPLC. nih.gov CEC can provide superior resolution for complex mixtures containing structurally similar compounds.
Chiral Discrimination and Enantiomeric Purity Determination
As this compound contains a stereocenter, the separation and quantification of its enantiomers are of paramount importance.
Direct chiral chromatography is the most widely used approach for enantiomeric separation. google.com This method involves the use of a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers of the analyte, leading to different retention times.
The selection of the appropriate CSP is crucial for achieving separation. For amino acid derivatives, several types of CSPs have proven effective:
Polysaccharide-based CSPs: Columns based on cellulose (B213188) or amylose (B160209) derivatives (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) are highly versatile and represent a first-line approach for chiral method development. nih.govnih.gov
Macrocyclic antibiotic CSPs: Phases based on molecules like teicoplanin or vancomycin (B549263) are effective for separating amino acids and other chiral molecules through a combination of hydrogen bonding, ionic, and steric interactions. nih.govchromatographyonline.com
Pirkle-type CSPs: These phases operate on a π-π interaction mechanism and are effective for compounds containing aromatic rings.
Ligand-exchange CSPs: These are particularly suited for amino acids, where a chiral ligand is coated on the stationary phase and complexes with a metal ion (e.g., Cu(II)) to facilitate enantioselective interactions.
Research on the closely related compound 3-Amino-3-(3-fluorophenyl)-propionic acid has demonstrated successful enantiomeric separation on a chiral stationary phase, indicating the high feasibility of this approach for this compound. researchgate.net
| CSP Type | Chiral Selector Example | Primary Interaction Mechanism |
|---|---|---|
| Polysaccharide | Cellulose tris(4-methylbenzoate) | Hydrogen bonding, dipole-dipole, steric inclusion. nih.gov |
| Macrocyclic Antibiotic | Teicoplanin | Multiple hydrogen bonding sites, ionic interactions, steric hindrance. nih.gov |
| Pirkle-type | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-π interactions, hydrogen bonding, dipole stacking. |
| Ligand Exchange | L-proline coated silica (B1680970) with Cu(II) | Formation of diastereomeric metal complexes. |
Indirect Chiral Derivatization Approaches for Enantioseparation
The enantioseparation of chiral molecules such as this compound is a critical step in pharmaceutical development and stereoselective synthesis. Indirect methods, which involve the conversion of enantiomers into diastereomers using a chiral derivatizing agent (CDA), are a robust approach. These newly formed diastereomers possess distinct physicochemical properties, allowing for their separation using standard, non-chiral chromatographic techniques like High-Performance Liquid Chromatography (HPLC).
The this compound molecule possesses two key functional groups amenable to derivatization: the secondary amine and the carboxylic acid. The choice of CDA depends on which functional group is targeted. For the secondary amine, reagents such as (S)-naproxen-benzotriazole or chiral isothiocyanates like (R/S)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole (DBD-PyNCS) can be employed to form stable diastereomeric amides or thioureas, respectively. For targeting the carboxylic acid group, chiral amines or alcohols are used in the presence of coupling agents to form diastereomeric amides or esters.
The derivatization reaction is typically carried out under mild conditions to prevent racemization. Following the reaction, the diastereomeric mixture is directly analyzed, often by reversed-phase HPLC. The separation is based on the differential interactions of the diastereomers with the stationary phase. The use of a CDA that incorporates a chromophore, such as a naproxen (B1676952) or benzofurazan (B1196253) moiety, enhances the detectability of the derivatives by UV or fluorescence detectors, improving the sensitivity of the analysis.
| Chiral Derivatizing Agent (CDA) | Target Functional Group | Resulting Diastereomer | Typical Analytical Method |
|---|---|---|---|
| (S)-Naproxen-benzotriazole | Amine | Amide | Reversed-Phase HPLC with UV Detection |
| Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide) | Amine | Amide | Reversed-Phase HPLC with UV Detection |
| (R)-1-Boc-2-piperidine carbonyl chloride | Amine | Amide | LC-MS |
| (S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine ((S)-PMP) | Carboxylic Acid | Amide | LC-MS/MS |
| (S)-Anabasine | Carboxylic Acid | Amide | LC-MS |
Enzymatic Kinetic Resolution for Enantiopurity Assessment
Enzymatic kinetic resolution is a powerful and highly selective method for obtaining enantiopure compounds and assessing enantiopurity. This technique leverages the stereoselectivity of enzymes, which catalyze a reaction on one enantiomer of a racemic mixture at a much higher rate than the other. For a racemic mixture of this compound, an enzyme such as a lipase (B570770) could be used to selectively acylate or hydrolyze one of the enantiomers.
In a typical procedure, the racemic amino acid is placed in a suitable organic solvent with an acylating agent, such as vinyl acetate (B1210297), and a lipase. The enzyme, for instance, may selectively catalyze the N-acetylation of the (R)-enantiomer, leaving the (S)-enantiomer largely unreacted. The reaction is monitored over time and is stopped at approximately 50% conversion to maximize both the yield and the enantiomeric excess (e.e.) of the remaining starting material and the newly formed product.
Following the enzymatic reaction, the mixture contains one enantiomer in its original form (e.g., (S)-amino acid) and the other in a derivatized form (e.g., (R)-N-acetyl amino acid). These two compounds have different chemical properties and can be easily separated by standard techniques like column chromatography or extraction. The enantiopurity of the resolved products is then determined using chiral HPLC or by analyzing the derivatized sample. This method is valued for its high selectivity, mild reaction conditions, and environmental compatibility, making it a "green" alternative to chemical resolution methods.
| Component | Role/Function | Example |
|---|---|---|
| Substrate | The racemic compound to be resolved | (R,S)-N-(2-Fluorophenyl)-3-aminopropionic acid |
| Biocatalyst | Enzyme that provides stereoselectivity | Candida antarctica lipase B (Novozym 435) |
| Acyl Donor | Reacts with one enantiomer in acylation reactions | Vinyl acetate or Isopropenyl acetate |
| Solvent | Provides a non-aqueous medium for the reaction | Hexane, Toluene, or Ionic Liquids |
| Monitoring Technique | Tracks reaction progress and conversion | Chiral HPLC or GC |
Spectroscopic Elucidation of Molecular Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides comprehensive information about the carbon skeleton, proton environments, and the specific location of the fluorine atom.
¹H NMR: The proton NMR spectrum would provide key information. The aromatic region would display complex multiplets for the four protons on the fluorophenyl ring, with their chemical shifts and coupling constants (both H-H and H-F) being diagnostic of the ortho-substitution pattern. The aliphatic portion of the molecule would show signals corresponding to the two methylene (B1212753) (-CH₂-) protons and the single methine (-CH-) proton of the 3-aminopropionic acid backbone. The amine proton (NH) may appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear at the lowest field (~170-180 ppm). The six aromatic carbons would resonate in the ~110-160 ppm range, with the carbon directly bonded to the fluorine atom showing a large one-bond C-F coupling constant, appearing as a doublet. The three aliphatic carbons would be found at higher field.
¹⁹F NMR: The fluorine NMR spectrum is a simple yet powerful tool for fluorinated compounds. It would exhibit a single resonance for the fluorine atom on the phenyl ring. The coupling of this fluorine nucleus to nearby protons (³JHF and ⁴JHF) would be observable in the proton spectrum and provides definitive evidence for its position.
| NMR Experiment | Information Provided | Structural Insights Gained |
|---|---|---|
| ¹H NMR | Proton chemical shifts, multiplicities, and coupling constants (J-values) | Identifies proton environments (aromatic vs. aliphatic), substitution pattern on the phenyl ring. |
| ¹³C NMR | Carbon chemical shifts and C-F coupling constants | Confirms the number of unique carbons, identifies functional groups (carbonyl, C-F), and confirms fluorine position. |
| ¹⁹F NMR | Fluorine chemical shifts and H-F coupling | Provides direct evidence for the presence and electronic environment of the fluorine atom. |
| 2D COSY | ¹H-¹H spin coupling correlations | Maps proton connectivity within the aliphatic chain and the aromatic ring separately. |
| 2D HSQC/HETCOR | Direct ¹H-¹³C correlations (one bond) | Assigns specific proton signals to their directly bonded carbon atoms. |
| 2D HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Connects molecular fragments, such as linking the N-H proton to the aromatic ring and the aliphatic chain. |
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Fragment Analysis
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound, while tandem mass spectrometry (MS/MS) provides detailed structural information by analyzing the fragmentation patterns of a selected precursor ion.
For this compound (Chemical Formula: C₉H₁₀FNO₂), a high-resolution mass spectrum using a soft ionization technique like electrospray ionization (ESI) would show a prominent protonated molecular ion [M+H]⁺ at an m/z value corresponding to its exact mass. This provides confirmation of the molecular formula.
Tandem mass spectrometry (MS/MS) is performed by isolating the [M+H]⁺ precursor ion and subjecting it to collision-induced dissociation (CID). The resulting product ions reveal the compound's structure. For this compound, characteristic fragmentation pathways for amino acids would be expected. Key fragmentation events would likely include:
Loss of water (H₂O): A common fragmentation for carboxylic acids, resulting in an [M+H - H₂O]⁺ ion.
Decarboxylation: Loss of the carboxyl group, often as a combined loss of water and carbon monoxide (H₂O + CO), leading to an [M+H - 46]⁺ ion.
Cleavage of the C-C bond alpha to the nitrogen: This could lead to the formation of a stable 2-fluoroaniline (B146934) fragment or related ions.
Cleavage of the N-C bond: Fragmentation at the bond between the nitrogen and the aromatic ring.
The precise masses of these fragment ions, determined by a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap, allow for the assignment of elemental compositions to each fragment, providing strong evidence for the proposed structure and connectivity of the molecule.
| Ion | Description | Proposed Fragmentation Pathway |
|---|---|---|
| [M+H]⁺ | Protonated molecular ion | Parent ion from ESI source |
| [M+H - H₂O]⁺ | Loss of water | Dehydration from the carboxylic acid group |
| [M+H - COOH₂]⁺ or [M+H - 46]⁺ | Loss of formic acid (or H₂O + CO) | Decarboxylation of the carboxylic acid |
| [C₆H₆FN]⁺ | 2-Fluoroaniline cation | Cleavage of the bond between the nitrogen and the propionic acid side chain |
| [C₃H₆NO₂]⁺ | 3-Aminopropionic acid fragment | Cleavage of the N-Aryl bond |
Computational and Theoretical Investigations Pertaining to N 2 Fluorophenyl 3 Aminopropionic Acid
Mechanistic Studies of Reaction Pathways
Understanding the formation of N-(2-Fluorophenyl)-3-aminopropionic acid is crucial for optimizing its synthesis. Computational studies can map out the energetic landscapes of reaction pathways, identify key intermediates and transition states, and elucidate the role of catalysts.
The synthesis of β-amino acids, including this compound, can be achieved through various established methods. illinois.edu Computational mechanistic studies help in understanding the intricacies of these pathways. One common method is the Rodionov reaction, which involves the condensation of an aldehyde (2-fluorobenzaldehyde), malonic acid, and ammonia (B1221849) (or an amine). mdpi.com Theoretical models can be used to calculate the activation energies for each step, including the initial Knoevenagel condensation, the subsequent Michael addition of the amine, and the final decarboxylation.
Another significant pathway is the conjugate addition of an amine (2-fluoroaniline) to an α,β-unsaturated carbonyl compound like acrolein or acrylic acid derivatives. Computational analysis can reveal the stereoselectivity of the reaction, predicting which diastereomer or enantiomer is likely to be the major product, especially when chiral catalysts are employed. researchgate.net
| Synthetic Strategy | Key Reactants | General Mechanistic Steps | Computational Insights |
|---|---|---|---|
| Rodionov Reaction | Aldehyde, Malonic Acid, Amine | Knoevenagel condensation, Michael addition, Decarboxylation | Activation energy calculations, Transition state geometries |
| Michael Addition | α,β-Unsaturated Ester/Acid, Amine | Nucleophilic attack of amine on the β-carbon | Stereoselectivity prediction, Solvent effects on reaction rates |
| Mannich-type Reaction | Ketene Acetal, Imine Equivalent | Nucleophilic addition to the imine | Enantioselectivity modeling, Catalyst-substrate interactions |
| Arndt-Eistert Homologation | α-Amino Acid | Formation of diazoketone, Wolff rearrangement | Reaction energy profiles, Intermediate stability analysis |
Catalysis is key to the efficient and stereoselective synthesis of β-amino acids. Computational chemistry plays a vital role in detailing the catalytic cycles. For instance, in metal-catalyzed hydrogenations of β-amino acrylates or enantioselective additions, density functional theory (DFT) calculations can be used to model the entire catalytic loop. nih.gov
These calculations can:
Identify the active catalytic species: Determine the structure of the catalyst as it enters the cycle.
Model substrate binding: Analyze how this compound precursors coordinate with the catalyst.
Characterize transition states: Locate the highest energy points along the reaction coordinate, which control the reaction rate and stereoselectivity. nih.gov
Elucidate product release: Model the dissociation of the product from the catalyst, regenerating the active species.
For example, in a hypothetical asymmetric synthesis using a chiral Lewis acid catalyst, DFT calculations could model the interaction between the catalyst and an imine intermediate. The calculations would show how the chiral environment of the catalyst favors the approach of a nucleophile from one face of the imine over the other, thus explaining the observed enantioselectivity. nih.gov The stability of intermediates, such as metal-enolate or silylium-anion pairs, can be assessed to validate the proposed mechanism. nih.gov
Structure-Activity Relationship (SAR) and Ligand Design
Computational methods are indispensable in modern drug discovery for predicting the biological activity of molecules and designing new, more potent ligands.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a series of derivatives of this compound, a QSAR study could be performed to understand how modifications to the molecule affect a specific biological outcome (e.g., enzyme inhibition). sphinxsai.comresearchgate.net
The process involves:
Data Set Compilation: Assembling a group of molecules with known activities. sphinxsai.com
Descriptor Calculation: Computing various molecular descriptors (e.g., electronic, steric, hydrophobic) for each molecule.
Model Development: Using statistical methods like Multiple Linear Regression (MLR) to create a predictive equation. nih.gov
Model Validation: Testing the model's predictive power on an external set of compounds. researchgate.net
A hypothetical QSAR model for a series of N-aryl-β-alanine derivatives might reveal that increased hydrophobicity of the aryl ring and the presence of a hydrogen bond donor at a specific position enhance biological activity. sphinxsai.com This provides a clear rationale for designing new, potentially more active compounds.
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
|---|---|---|
| Electronic | Hammett constant (σ) | Modulates the electronic nature of the aromatic ring |
| Hydrophobic | LogP (Partition Coefficient) | Affects membrane permeability and binding to hydrophobic pockets |
| Steric | Molar Refractivity (MR) | Relates to molecular volume and polarizability, affecting receptor fit |
| Topological | Wiener Index | Describes molecular branching and size |
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. mdpi.com This method is used to understand the molecular basis of interaction and to estimate the strength of the binding, often expressed as a binding affinity or docking score. nih.gov
For this compound or its derivatives, docking simulations could be performed against a specific biological target. The simulation would place the ligand into the active site of the protein and score different binding poses. chemmethod.comrdd.edu.iq The results can reveal:
Key binding interactions: Identifying specific hydrogen bonds, hydrophobic interactions, or ionic bonds between the ligand and amino acid residues in the active site. mdpi.com
Binding conformation: Predicting the three-dimensional arrangement of the ligand within the binding pocket.
Binding affinity: Estimating the free energy of binding, which helps in ranking potential drug candidates. nih.gov
For instance, a docking simulation might show that the carboxylic acid group of this compound forms a crucial salt bridge with a positively charged lysine (B10760008) residue, while the fluorophenyl ring fits into a hydrophobic pocket. ekb.eg This information is invaluable for designing new molecules with improved binding characteristics.
Advanced Quantum Chemical and Molecular Modeling
Quantum chemical calculations provide fundamental insights into the electronic structure and properties of molecules. For this compound, these methods can be used to compute a wide range of properties that govern its behavior. lpnu.ua
Methods like DFT or semi-empirical methods like MNDO can be used to:
Optimize Molecular Geometry: Determine the most stable 3D conformation of the molecule with high precision.
Calculate Electronic Properties: Compute values such as Mulliken charges on each atom, dipole moment, and molecular orbital energies (HOMO/LUMO). These properties are critical for understanding reactivity. mdpi.com
Generate Electrostatic Potential (ESP) Maps: Visualize the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This helps predict how the molecule will interact with other molecules or biological targets. mdpi.com
Model Spectroscopic Properties: Predict properties like NMR chemical shifts or vibrational frequencies, which can aid in the interpretation of experimental data.
Analyze Solvation Effects: Use models like the Polarizable Continuum Model (PCM) to understand how the solvent influences the molecule's conformation and reactivity. mdpi.com
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which in turn governs its physical, chemical, and biological properties. For a flexible molecule like this compound, multiple low-energy conformations, or conformers, are expected to exist in equilibrium.
Conformational Analysis:
A systematic search of the conformational space can be performed using computational methods such as Density Functional Theory (DFT) or ab initio calculations. researchgate.net By rotating the key dihedral angles and calculating the potential energy at each point, a potential energy surface (PES) can be generated. The minima on this surface correspond to the stable conformers of the molecule. For each stable conformer, its relative energy, population at a given temperature (often calculated using the Boltzmann distribution), and key geometrical parameters (bond lengths, bond angles, and dihedral angles) would be determined.
Molecular Dynamics Simulations:
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. pitt.edunih.gov In an MD simulation, the classical equations of motion are solved for the atoms in the molecule, which are modeled using a force field. This allows for the exploration of the conformational landscape and the study of how the molecule's structure fluctuates under specific conditions (e.g., in a vacuum or in a solvent). nih.gov
MD simulations can provide insights into the flexibility of different parts of the molecule, the timescales of conformational changes, and the influence of the environment on the preferred conformations. Analysis of the MD trajectory can reveal the most populated conformational states and the pathways for interconversion between them.
A hypothetical summary of data that could be obtained from a conformational analysis using DFT is presented in the table below. The values are illustrative and represent the type of information that such a study would yield.
Table 1: Hypothetical Data from Conformational Analysis of this compound
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle 1 (°C-C-C-N) | Key Dihedral Angle 2 (°C-N-C-C) | Population (%) |
|---|---|---|---|---|
| 1 | 0.00 | -175.8 | 85.2 | 45.3 |
| 2 | 0.45 | 65.3 | 90.1 | 25.1 |
| 3 | 0.98 | -70.1 | -178.5 | 12.5 |
| 4 | 1.52 | 178.9 | -92.4 | 8.1 |
Prediction of Spectroscopic Properties and Electronic Structure
Computational methods are widely used to predict various spectroscopic properties and to analyze the electronic structure of molecules. These theoretical predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's reactivity and intermolecular interactions.
Prediction of Spectroscopic Properties:
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. mdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, the chemical shifts can be predicted. These predicted spectra for different conformers can be averaged based on their Boltzmann populations to obtain a theoretical spectrum that can be compared with experimental data.
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies of this compound can be calculated by performing a frequency analysis on the optimized geometry. researchgate.net These calculations yield the harmonic vibrational frequencies, which correspond to the fundamental vibrational modes of the molecule. The calculated frequencies and their corresponding intensities can be used to generate theoretical Infrared (IR) and Raman spectra. These theoretical spectra are invaluable for assigning the vibrational modes observed in experimental spectra.
Electronic Structure Analysis:
The electronic structure of this compound can be investigated through analysis of its molecular orbitals and electron density distribution.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, with different colors representing regions of negative (electron-rich, typically red) and positive (electron-poor, typically blue) potential. This allows for the identification of sites susceptible to electrophilic and nucleophilic attack.
A hypothetical summary of predicted spectroscopic and electronic properties is presented in the table below. These values are for illustrative purposes.
Table 2: Hypothetical Predicted Spectroscopic and Electronic Properties for this compound
| Property | Predicted Value |
|---|---|
| ¹H NMR Chemical Shift (ppm) | Carboxyl H: ~12.0, Aromatic H's: 7.0-7.5, N-H: ~3.5, CH₂'s: 2.5-3.0 |
| ¹³C NMR Chemical Shift (ppm) | Carbonyl C: ~175, Aromatic C's: 115-160, Aliphatic C's: 30-40 |
| Key IR Frequencies (cm⁻¹) | O-H stretch: ~3300-2500, N-H stretch: ~3300, C=O stretch: ~1710, C-F stretch: ~1250 |
| HOMO Energy (eV) | -6.5 |
| LUMO Energy (eV) | -0.8 |
| HOMO-LUMO Gap (eV) | 5.7 |
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and fluorine substitution patterns. The deshielding effect of the fluorine atom on adjacent protons (e.g., ortho-fluorine in aromatic rings) provides diagnostic peaks .
- HPLC-MS : Reversed-phase HPLC with mass spectrometry detects impurities and verifies molecular weight. Use C18 columns with acidic mobile phases (e.g., 0.1% TFA in water/acetonitrile) for optimal resolution .
- Elemental Analysis : Quantifies C, H, N, and F content to validate stoichiometry.
How can reaction conditions be optimized to improve the yield of this compound during N-alkylation?
Advanced Research Question
- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems. For example, K₂CO₃ in DMF with a catalytic amount of TBAB improves alkylation efficiency .
- Temperature Control : Maintain temperatures between 40–60°C to balance reaction rate and byproduct formation. Higher temperatures may lead to dehalogenation of the 2-fluorophenyl group .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates, while additives like LiCl can suppress aggregation of intermediates .
What are the key considerations when designing assays to evaluate the biological activity of fluorinated aminopropionic acid derivatives?
Advanced Research Question
- Stereochemical Purity : Ensure enantiomeric purity via chiral HPLC, as bioactivity often depends on stereochemistry (e.g., S vs. R configurations) .
- Assay Specificity : Use orthogonal assays (e.g., fluorescence polarization and SPR) to confirm target engagement. For CNS applications, evaluate blood-brain barrier penetration using in vitro models (e.g., PAMPA-BBB) .
- Metabolic Stability : Assess susceptibility to enzymatic degradation (e.g., via liver microsomes) to prioritize derivatives with improved pharmacokinetics .
How do different protecting groups influence the synthesis and stability of this compound intermediates?
Advanced Research Question
- Fmoc Protection : Provides stability under basic conditions but requires mild acid (e.g., piperidine) for deprotection. Ideal for solid-phase peptide synthesis .
- Boc Protection : Stable in acidic conditions but cleaved with TFA. Useful for solution-phase synthesis where intermediates require acid compatibility .
- Comparative Stability : Boc groups are less prone to β-elimination in alkaline conditions compared to Fmoc, making them preferable for long-term storage of intermediates .
How can researchers resolve contradictions in reported spectroscopic data for fluorinated aminopropionic acid derivatives?
Advanced Research Question
- Reference Standards : Cross-validate NMR and MS data with authentic samples from authoritative databases (e.g., NIST Chemistry WebBook) .
- Solvent Effects : Account for solvent-induced shifts in NMR; DMSO-d₆ may cause peak broadening due to hydrogen bonding, while CDCl₃ provides sharper signals .
- Dynamic Exchange : For compounds with rotatable bonds (e.g., amides), variable-temperature NMR can resolve overlapping signals caused by conformational exchange .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
